ELN 441958

Vue d'ensemble

Description

ELN 441958 est un antagoniste puissant, neutre, compétitif et sélectif du récepteur de la bradykinine B1 avec une valeur de Ki de 0,26 nM contre le récepteur de la bradykinine B1 humaine native . Il a une biodisponibilité orale élevée et une faible exposition du système nerveux central chez la souris . Ce composé est principalement utilisé dans la recherche scientifique pour sa capacité à inhiber le récepteur de la bradykinine B1, qui joue un rôle essentiel dans la douleur chronique et l'inflammation .

Méthodes De Préparation

La préparation d'ELN 441958 implique plusieurs voies de synthèse et conditions réactionnelles. Une méthode courante consiste à dissoudre 2 mg du composé dans 50 μL de diméthylsulfoxyde (DMSO) pour créer une liqueur mère avec une concentration de 40 mg/mL . Le composé est ensuite soumis à divers processus de purification et de cristallisation pour atteindre la pureté et la concentration souhaitées . Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions réactionnelles similaires mais avec des paramètres optimisés pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

ELN 441958 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre atome ou groupe d'atomes.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés, mais comprennent généralement des versions modifiées du composé original avec différents groupes fonctionnels .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en inhibant de manière compétitive la liaison du ligand agoniste du récepteur de la bradykinine B1 au récepteur . Cette inhibition empêche l'activation du récepteur et les voies de signalisation subséquentes impliquées dans la douleur et l'inflammation . Les cibles moléculaires d'this compound comprennent le récepteur de la bradykinine B1, qui est un récepteur couplé aux protéines G qui joue un rôle clé dans la médiation des réponses inflammatoires .

Applications De Recherche Scientifique

Overview

ELN 441958 is a potent and selective non-peptide antagonist of the bradykinin B1 receptor, which plays a significant role in various physiological and pathological processes. Its applications span across different fields, particularly in pharmacology and therapeutic interventions for conditions such as anxiety, inflammation, and potentially in viral infections.

Anxiety and Stress Regulation

This compound has been investigated for its effects on anxiety-related behavior in animal models. In studies involving mice, administration of this compound demonstrated a reduction in anxiety-like behaviors. Specifically, doses of 0.7 mg/kg of the antagonist resulted in increased time spent in the center zone of an open field test, indicating reduced anxiety (p = 0.0058) . This suggests that targeting the bradykinin B1 receptor may provide therapeutic avenues for managing anxiety disorders.

Inflammation and Pain Management

The bradykinin system is known to be involved in inflammatory responses. This compound's antagonistic properties against the B1 receptor indicate its potential utility in treating inflammatory conditions. For instance, studies have shown that the compound can inhibit bradykinin-induced expression of pro-inflammatory markers such as PTGS2 (cyclooxygenase-2) . This positions this compound as a candidate for further research into anti-inflammatory therapies.

Viral Infections

Recent explorations into the role of the bradykinin system during viral infections, particularly SARS-CoV-2, have opened new avenues for research on this compound. The compound's ability to modulate immune responses may influence viral pathogenesis and host responses to infection . While direct antiviral effects have yet to be fully established, its role in managing inflammation could be crucial in mitigating severe outcomes associated with viral infections.

Case Study: Anxiety Reduction in Mice

A notable study utilized this compound to assess its influence on anxiety-related behaviors. Mice treated with the compound displayed significant behavioral changes compared to controls, suggesting that antagonism of the B1 receptor can effectively reduce anxiety-like symptoms.

Results Summary:

- Test: Open Field Test

- Dose: 0.7 mg/kg

- Outcome: Increased central zone activity (p = 0.0058), indicating reduced anxiety.

Case Study: Inhibition of Pro-inflammatory Responses

In another investigation focusing on inflammation, this compound was administered to assess its impact on bradykinin-induced inflammatory markers.

Results Summary:

- Target: PTGS2 mRNA and protein expression

- Outcome: this compound failed to block bradykinin-induced PTGS2 expression, indicating a complex interaction within the bradykinin system that warrants further investigation .

Comparative Data Table

Mécanisme D'action

ELN 441958 exerts its effects by competitively inhibiting the binding of the bradykinin B1 receptor agonist ligand to the receptor . This inhibition prevents the activation of the receptor and subsequent signaling pathways involved in pain and inflammation . The molecular targets of this compound include the bradykinin B1 receptor, which is a G-protein coupled receptor that plays a key role in mediating inflammatory responses .

Comparaison Avec Des Composés Similaires

ELN 441958 est unique par sa haute sélectivité et sa puissance pour le récepteur de la bradykinine B1 par rapport à d'autres composés similaires . Voici quelques composés similaires :

R715 TFA : Un antagoniste puissant et sélectif du récepteur de la bradykinine B1 avec une valeur de pA2 de 8,49.

Lys-[Des-Arg9]Bradykinine : Un agoniste endogène puissant et hautement sélectif du récepteur de la bradykinine B1.

[Des-Arg9]-Bradykinine acétate : Un agoniste sélectif du récepteur de la bradykinine B1.

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leur sélectivité, leur puissance et leurs applications spécifiques dans la recherche et la thérapie .

Activité Biologique

ELN 441958 is a selective non-peptide antagonist of the bradykinin B1 receptor, which has garnered attention for its potential therapeutic applications, particularly in the context of stress-related disorders and inflammatory conditions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and implications for clinical use.

This compound exhibits high affinity for the human bradykinin B1 receptor with an inhibitory constant (Ki) of 0.26 nM, indicating its potency as an antagonist . The bradykinin system plays a crucial role in various physiological and pathological processes, including pain, inflammation, and anxiety. By blocking the B1 receptor, this compound modulates these pathways, potentially offering therapeutic benefits in conditions characterized by excessive bradykinin activity.

In Vivo Studies

-

Anxiety and Stress Response :

- A study investigated the effects of this compound on anxiety-like behavior in mice subjected to stress paradigms. Mice treated with this compound showed alterations in behavior during open field tests, suggesting reduced anxiety levels compared to controls .

- In another experiment, the administration of the B2 receptor antagonist WIN 64338 alongside this compound demonstrated a significant reduction in stress-induced hyperthermia (SIH), further supporting its anxiolytic potential .

- Inflammatory Response :

-

Kallikrein-Kinin System :

- The compound's role in modulating the kallikrein-kinin system has been highlighted in studies focusing on acute respiratory distress syndrome (ARDS) and other inflammatory diseases. The blockade of B1 and B2 receptors is suggested to alleviate symptoms associated with these conditions by reducing vascular permeability and inflammatory mediator release .

Clinical Implications in COVID-19

A notable case study explored the use of this compound in patients with severe COVID-19. The study proposed that dual inhibition of both B1 and B2 receptors could prevent acute lung injury by limiting bradykinin-induced inflammation and vascular leakage . The findings suggest that early intervention with this compound may improve clinical outcomes in patients exhibiting severe inflammatory responses.

Data Tables

The following table summarizes key findings from various studies involving this compound:

Propriétés

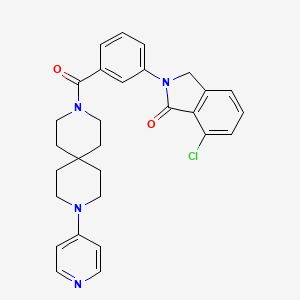

IUPAC Name |

7-chloro-2-[3-(9-pyridin-4-yl-3,9-diazaspiro[5.5]undecane-3-carbonyl)phenyl]-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29ClN4O2/c30-25-6-2-4-22-20-34(28(36)26(22)25)24-5-1-3-21(19-24)27(35)33-17-11-29(12-18-33)9-15-32(16-10-29)23-7-13-31-14-8-23/h1-8,13-14,19H,9-12,15-18,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYQHSWJGHCGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CCN(CC2)C(=O)C3=CC(=CC=C3)N4CC5=C(C4=O)C(=CC=C5)Cl)C6=CC=NC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913064-47-8 | |

| Record name | ELN-441958 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913064478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELN-441958 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G62X909Y89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.